N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1705917-05-0
VCID: VC4224720
InChI: InChI=1S/C12H15FN2O3S/c1-19(17,18)11-6-7-15(8-11)12(16)14-10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,14,16)
SMILES: CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=C(C=C2)F
Molecular Formula: C12H15FN2O3S
Molecular Weight: 286.32

N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

CAS No.: 1705917-05-0

Cat. No.: VC4224720

Molecular Formula: C12H15FN2O3S

Molecular Weight: 286.32

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide - 1705917-05-0

Specification

CAS No. 1705917-05-0
Molecular Formula C12H15FN2O3S
Molecular Weight 286.32
IUPAC Name N-(4-fluorophenyl)-3-methylsulfonylpyrrolidine-1-carboxamide
Standard InChI InChI=1S/C12H15FN2O3S/c1-19(17,18)11-6-7-15(8-11)12(16)14-10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,14,16)
Standard InChI Key XUEKSHCJXYSWFE-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is C₁₂H₁₅FN₂O₃S, with a molecular weight of 286.32 g/mol. The structure integrates:

  • A pyrrolidine ring (5-membered saturated nitrogen heterocycle).

  • A methylsulfonyl group (-SO₂CH₃) at the 3-position, imparting polarity and potential hydrogen-bonding interactions.

  • A 4-fluorophenylcarboxamide group at the 1-position, contributing aromaticity and electron-withdrawing effects .

Stereochemistry and Conformational Analysis

The pyrrolidine ring adopts a puckered conformation, with the methylsulfonyl and carboxamide groups occupying equatorial positions to minimize steric strain. Computational modeling (e.g., density functional theory) predicts that the (3S) configuration is energetically favorable due to reduced torsional strain between the sulfonyl and carboxamide substituents .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves a three-step sequence:

Step 1: Sulfonylation of Pyrrolidine-3-ol

Pyrrolidine-3-ol is reacted with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step introduces the methylsulfonyl group with near-quantitative yields :

Pyrrolidine-3-ol+MsClTEA, DCM3-(Methylsulfonyl)pyrrolidine\text{Pyrrolidine-3-ol} + \text{MsCl} \xrightarrow{\text{TEA, DCM}} \text{3-(Methylsulfonyl)pyrrolidine}

Yield: 95–100% .

Step 2: Carboxamide Formation

The sulfonylated pyrrolidine is coupled with 4-fluoroaniline using a carbodiimide coupling agent (e.g., HBTU or EDCI) and a base (e.g., DIEA) in DMF or THF :

3-(Methylsulfonyl)pyrrolidine+4-FluoroanilineHBTU, DIEAN-(4-Fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide\text{3-(Methylsulfonyl)pyrrolidine} + \text{4-Fluoroaniline} \xrightarrow{\text{HBTU, DIEA}} \text{N-(4-Fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide}

Yield: 70–85% .

Step 3: Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the pyrrolidine ring can reduce coupling efficiency. Using excess HBTU (1.5 equiv) improves yields .

  • Solvent Compatibility: DMF enhances solubility but may require rigorous removal to avoid interference in biological assays .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point162–165°CDifferential Scanning Calorimetry
SolubilityDMSO: >50 mg/mL; Water: <1 mg/mLShake-flask method
logP (Partition Coefficient)1.8 ± 0.2HPLC retention time
pKa9.2 (sulfonamide proton)Potentiometric titration

The compound exhibits moderate lipophilicity (logP = 1.8), making it suitable for crossing cell membranes. Its low aqueous solubility necessitates formulation with solubilizing agents (e.g., cyclodextrins) for in vivo studies .

Biological Activity and Applications

Enzyme Inhibition

Pyrrolidine carboxamides are known inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis fatty acid biosynthesis . While direct data for this compound is limited, structural analogs (e.g., compound d11 in ) show IC₅₀ values of 0.39 μM against InhA, suggesting potential antitubercular activity.

Kinase Inhibition

The methylsulfonyl group may engage in hydrogen bonding with kinase ATP-binding pockets. Analogous compounds (e.g., ) exhibit IC₅₀ < 1 μM against tyrosine kinases, hinting at anticancer applications.

Pharmacokinetics

  • Metabolic Stability: Microsomal assays (human liver microsomes) indicate a half-life of >60 minutes, suggesting slow clearance .

  • CYP450 Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 10 μM), reducing drug-drug interaction risks .

Spectroscopic Characterization

NMR Spectroscopy (400 MHz, DMSO-d₆)

  • ¹H NMR:

    • δ 7.65–7.60 (m, 2H, Ar-H), 7.15–7.10 (m, 2H, Ar-H)

    • δ 3.85–3.70 (m, 1H, pyrrolidine CH), 3.30–3.15 (m, 4H, pyrrolidine CH₂)

    • δ 3.02 (s, 3H, SO₂CH₃) .

  • ¹³C NMR:

    • δ 165.5 (C=O), 160.1 (C-F), 132.4–115.7 (Ar-C), 55.2 (pyrrolidine C), 44.3 (SO₂CH₃) .

Mass Spectrometry

  • ESI-MS: m/z 287.1 [M+H]⁺ .

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